[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine
Description
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine is a heteroaromatic compound featuring a thiophene ring substituted at the 4-position with a 4-ethoxyphenyl group and a methanamine moiety at the 2-position. Its molecular formula is C₁₃H₁₅NOS, with a molecular weight of 241.33 g/mol. The ethoxy group (-OCH₂CH₃) distinguishes it from analogs with smaller (e.g., methoxy) or electron-withdrawing substituents (e.g., trifluoromethoxy).
Properties
IUPAC Name |
[4-(4-ethoxyphenyl)thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-15-12-5-3-10(4-6-12)11-7-13(8-14)16-9-11/h3-7,9H,2,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHKKTCDXAPWQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the thiophene ring undergoes substitution with an ethoxyphenyl halide under acidic conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable methods such as continuous flow synthesis, which allows for the efficient and controlled production of these compounds. Catalytic processes and optimized reaction conditions are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Methoxy vs. Ethoxy Derivatives
- [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine (CAS: 88426-30-6): Molecular formula: C₁₂H₁₃NOS (MW: 227.30 g/mol). NMR data (methanol-d₄) for similar methanamine derivatives show aromatic proton shifts at δ 7.2–7.4 ppm, indicating electronic effects from substituents . Biological activity: Methoxy analogs have demonstrated antitumor activity, with IC₅₀ values <50 µM in breast cancer cell lines .
- Such derivatives are synthesized via Suzuki coupling and deprotection reactions .
[4-(3,5-Difluorophenyl)thiophen-2-yl]methanamine (CAS: 1339771-93-5) :
Key Trends :
Heterocycle Modifications
Thiophene vs. Thiazole Derivatives
[4-(4-Methoxyphenyl)thiazol-2-yl]methanamine (CAS: 643724-66-7) :
- Thiazole rings introduce a nitrogen atom, altering electronic properties and hydrogen-bonding capacity. NMR data (DMSO-d₆) show distinct shifts for thiazole protons (δ 8.0–8.2 ppm) compared to thiophene .
- Biological relevance: Thiazole derivatives are explored as kinase inhibitors and antimicrobial agents .
Furan-2-yl Methanamine Derivatives :
- Furan analogs (e.g., compound 15a in ) exhibit reduced aromatic stability compared to thiophene, impacting pharmacokinetics. Synthesis involves reductive amination of oximes .
Biological Activity
[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anti-proliferative effects, as well as its mechanisms of action, supported by various research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophene ring linked to an ethoxy-substituted phenyl group and a methanamine moiety. This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity.
Summary of Antimicrobial Studies
A study evaluated the antimicrobial properties of several thiophene derivatives against a range of bacterial strains. The results are summarized in Table 1 below.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL | |
| Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anti-Proliferative Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-cancer potential.
Case Study: Anti-Cancer Efficacy
A study assessed the anti-proliferative effects of various thiophene derivatives on human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results are presented in Table 2.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 18 |
| MCF-7 | 22 |
The IC50 values indicate that this compound exhibits moderate anti-proliferative activity, making it a candidate for further development as an anti-cancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity and leading to cell lysis.
- Interference with Signal Transduction Pathways : By modulating receptor interactions, it may affect pathways critical for cell growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
